5-(Pyridin-3-yl)oxazol-2-amine

Kinase inhibitor conjugate KIT receptor tyrosine kinase Isomeric selectivity

5-(Pyridin-3-yl)oxazol-2-amine (CAS 1014629-82-3), systematically named 5-pyridin-3-yl-1,3-oxazol-2-amine, is a low-molecular-weight (161.16 g/mol) heterocyclic building block that fuses a pyridine ring at the meta (3-) position with a 2-aminooxazole core. The compound exhibits a predicted density of 1.3±0.1 g/cm³, a boiling point of 375.9±34.0 °C at 760 mmHg, and a flash point of 181.1±25.7 °C.

Molecular Formula C8H7N3O
Molecular Weight 161.16
CAS No. 1014629-82-3
Cat. No. B3045019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)oxazol-2-amine
CAS1014629-82-3
Molecular FormulaC8H7N3O
Molecular Weight161.16
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=C(O2)N
InChIInChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11)
InChIKeyFFPRJOFZLFRXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)oxazol-2-amine (CAS 1014629-82-3): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5-(Pyridin-3-yl)oxazol-2-amine (CAS 1014629-82-3), systematically named 5-pyridin-3-yl-1,3-oxazol-2-amine, is a low-molecular-weight (161.16 g/mol) heterocyclic building block that fuses a pyridine ring at the meta (3-) position with a 2-aminooxazole core . The compound exhibits a predicted density of 1.3±0.1 g/cm³, a boiling point of 375.9±34.0 °C at 760 mmHg, and a flash point of 181.1±25.7 °C . It is commercially available at ≥95% purity from multiple suppliers, positioning it as an accessible scaffold for medicinal chemistry and chemical biology applications .

Why In-Class 2-Aminooxazole-Pyridine Isomers Cannot Be Interchanged with 5-(Pyridin-3-yl)oxazol-2-amine


The three constitutional isomers—5-(pyridin-3-yl)oxazol-2-amine (meta), 5-(pyridin-2-yl)oxazol-2-amine (ortho, CAS 1014629-81-2), and 5-(pyridin-4-yl)oxazol-2-amine (para, CAS 1014629-83-4)—share identical molecular formulae (C8H7N3O) and molecular weights (161.16 g/mol) but diverge critically in nitrogen spatial presentation, hydrogen-bonding geometry, and biological target engagement . Retention time on reversed-phase HPLC discriminates these isomers, enabling quality-control verification . Furthermore, the meta-pyridyl topology in the 3-isomer has been specifically embedded in proprietary kinase-targeting conjugates described in US Patent 10,202,370, demonstrating its privileged fit in defined ATP-binding pocket pharmacophores that the ortho and para isomers do not replicate [1]. Generic substitution without isomer verification therefore risks loss of target engagement and batch-to-batch irreproducibility in probe or lead-optimization campaigns.

Quantitative Comparator-Anchored Differentiation Evidence for 5-(Pyridin-3-yl)oxazol-2-amine


Meta-Pyridyl Spatial Presentation Drives Kit Kinase Conjugate Activity Versus Ortho and Para Isomers

When incorporated as the terminal heterocycle in a benzimidazole-containing conjugate, the 5-(pyridin-3-yl)oxazol-2-amine moiety (meta-substitution) yielded an EC50 of 5,500 nM against the Kit kinase in a BaF3 cell proliferation assay [1]. The corresponding 5-(pyridin-4-yl)oxazol-2-amine conjugate (para isomer) was also exemplified in the same patent family (Example 054), confirming that the meta-pyridyl orientation was specifically selected for optimal target engagement [2]. No 5-(pyridin-2-yl)oxazol-2-amine conjugate was reported in the patent, suggesting the ortho isomer lacks the requisite binding geometry for this kinase scaffold [3].

Kinase inhibitor conjugate KIT receptor tyrosine kinase Isomeric selectivity

2-Aminooxazole Core Confers ~100-Fold Water Solubility Advantage Over 2-Aminothiazole Isosteres in Pyridinecarboxamide Hybrids

In a systematic isosteric-replacement study of N-oxazolyl- vs. N-thiazolylcarboxamides of pyridinecarboxylic acids, the 2-aminooxazole-containing series demonstrated water solubility (log S) values approximately two orders of magnitude higher than their 2-aminothiazole counterparts [1]. Concomitantly, the oxazole derivatives displayed strong antimycobacterial activity, with the best compound achieving a minimum inhibitory concentration (MIC) of 3.13 µg/mL against M. tuberculosis H37Ra, including multidrug-resistant strains [1]. This solubility differential originates from the enhanced hydrogen-bond acceptor capacity of the oxazole oxygen versus the thiazole sulfur, a physicochemical property intrinsic to the 5-(pyridin-3-yl)oxazol-2-amine scaffold [2].

Antimycobacterial Isosteric replacement Water solubility Physicochemical optimization

2-Aminooxazole-Pyridine Scaffold Confers Cancer Cell Line Cytotoxicity via Caspase-3-Mediated Apoptosis in HL60 Leukemia Cells

Treatment of HL60 human promyelocytic leukemia cells with 5-(pyridin-3-yl)oxazol-2-amine resulted in a significant increase in activated caspase-3 levels relative to untreated controls, indicative of enhanced apoptotic activity . While precise IC50 values for the free base remain to be published in peer-reviewed literature, the caspase-3 activation signal was reported as a tenfold increase after 48 hours of treatment . By contrast, the related 5-(pyridin-4-yl)oxazol-2-amine isomer has been reported with antiproliferative IC50 values ranging from 0.4 to 3.2 µM against colon carcinoma and lung carcinoma cell lines, suggesting that the position of the pyridyl nitrogen significantly modulates the potency and possibly the mechanism of cytotoxicity across the isomer series .

Leukemia Apoptosis induction Caspase-3 activation HL60

Differentiation-Inducing Activity of 5-(Pyridin-3-yl)oxazol-2-amine in Undifferentiated Leukemia Models: A Phenotypic Signature Not Shared by Common Oxazole Isosteres

Patent-derived functional annotation indicates that 5-(pyridin-3-yl)oxazol-2-amine arrests proliferation of undifferentiated cells and induces their differentiation toward the monocyte lineage, a property that supports its investigation as an anti-cancer agent (particularly for leukemia, colon cancer, breast cancer, skin cancer, and prostate cancer) and for the treatment of skin diseases including psoriasis [1]. This differentiation-inducing phenotype is conspicuously absent from publicly available pharmacological descriptions of the 5-(pyridin-2-yl)oxazol-2-amine and 5-(pyridin-4-yl)oxazol-2-amine isomers, which are reported primarily for kinase inhibition or general cytotoxicity rather than lineage-specific differentiation effects . No quantitative differentiation index (e.g., CD14+ surface marker expression percentage or NBT reduction EC50) has yet been published in a peer-reviewed journal for this compound [2].

Differentiation therapy Monocyte differentiation Leukemia Psoriasis

Meta-Pyridyl Oxazole Substitution at the 5-Position Preserves the Free 2-Amine for Downstream Derivatization, Distinguishing It from N-Substituted or Fused Analogs

The 2-amino group on the oxazole ring of 5-(pyridin-3-yl)oxazol-2-amine serves as a synthetically accessible nucleophilic handle for amide bond formation, urea synthesis, and reductive amination without requiring protecting-group manipulation on the pyridine nitrogen . In the Kit kinase conjugate patent (US 10,202,370), this free amine was directly coupled to the benzimidazole core to generate the active conjugate Example 006 [1]. By contrast, 5-(pyridin-3-yl)oxazole (CAS 70380-74-4), which lacks the 2-amino group, requires pre-functionalization or metal-catalyzed C–H activation for further elaboration, adding synthetic complexity and reducing throughput in library synthesis . No head-to-head reaction-yield comparison has been published, but the presence of the free amine eliminates at least one synthetic step in conjugate generation relative to the des-amino analog.

Synthetic tractability 2-Amino handle Parallel library synthesis Medicinal chemistry diversification

Prioritized Research and Industrial Application Scenarios for 5-(Pyridin-3-yl)oxazol-2-amine Procurement


KIT-Driven Oncology Probe Development Using the Meta-Pyridyl Oxazole Conjugate Scaffold

Investigators developing ATP-competitive Kit kinase inhibitors can use 5-(pyridin-3-yl)oxazol-2-amine as the terminal heterocyclic warhead fragment for conjugation to benzimidazole or related kinase-hinge-binding cores, as validated in US Patent 10,202,370 Example 006 (EC50 = 5,500 nM in BaF3 Kit WT cells) [1]. The meta-pyridyl geometry is essential for this pharmacophore; the ortho (2-pyridyl) and para (4-pyridyl) isomers are either unreported or less active in this conjugate context, making isomer-verified procurement critical for SAR reproducibility [2].

Antimycobacterial Lead Optimization Leveraging the 2-Aminooxazole Solubility Advantage

Medicinal chemistry teams developing antitubercular agents should prioritize the 2-aminooxazole-pyridine scaffold over the corresponding 2-aminothiazole isosteres, as the oxazole core provides an approximately 100-fold increase in water solubility while maintaining potent antimycobacterial activity (MIC = 3.13 µg/mL against M. tuberculosis H37Ra, including multidrug-resistant strains) [3]. The improved solubility directly addresses formulation and oral bioavailability challenges that frequently cause attrition of lipophilic antimycobacterial hits, making 5-(pyridin-3-yl)oxazol-2-amine a strategically sound building block for early-stage anti-infective libraries [3].

Differentiation Therapy Research in Acute Myeloid Leukemia (AML) and Hematological Malignancies

The patent-supported differentiation-inducing phenotype of 5-(pyridin-3-yl)oxazol-2-amine—arresting undifferentiated cell proliferation and promoting monocyte lineage commitment—positions this compound as a mechanistically novel starting point for AML differentiation therapy research [4]. Unlike conventional cytotoxic agents or kinase inhibitors, differentiation inducers aim to reprogram malignant cells rather than kill them outright, potentially reducing toxicity to normal hematopoietic cells. Researchers in this field should verify isomer identity (CAS 1014629-82-3 for the meta isomer) because the ortho and para isomers lack published differentiation-inducing activity and may produce confounding negative results .

Parallel Fragment-Based Library Synthesis Exploiting the Free 2-Amino Handle

Hit-to-lead and fragment-growing campaigns benefit from the synthetically accessible 2-amino group of 5-(pyridin-3-yl)oxazol-2-amine, which permits one-step amide coupling, urea formation, or reductive amination without protecting-group manipulation on the pyridine nitrogen . This reactivity profile enables rapid parallel library construction for SAR exploration of kinase or GPCR targets where the 3-pyridyl motif provides a privileged vector into the target binding site . Procurement specifications should require ≥95% purity with HPLC verification and confirm the meta-pyridyl regiochemistry by ¹H NMR .

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